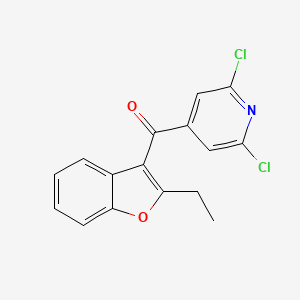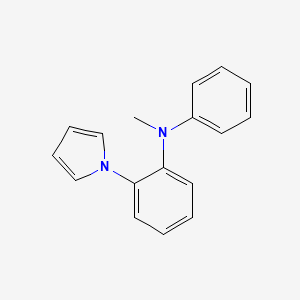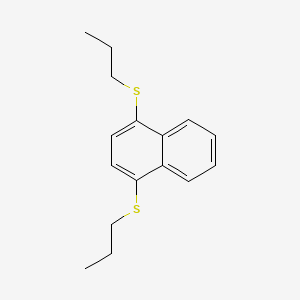![molecular formula C16H22N2O2 B12524329 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol CAS No. 820231-96-7](/img/structure/B12524329.png)
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of pyridine and pyrrolidine, featuring a unique structure that allows it to interact with specific biological targets. This compound has been studied for its potential use in treating neurological and psychiatric disorders due to its selective binding to nicotinic acetylcholine receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the reaction of 3-bromopyridine with an appropriate alkyne under palladium-catalyzed coupling conditions to form the pyridine-alkyne intermediate.
Preparation of the Pyrrolidine Intermediate: The pyrrolidine moiety is synthesized by reacting 2-pyrrolidinemethanol with a suitable protecting group to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods .
化学反应分析
Types of Reactions
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors, which play a role in neurotransmission.
Medicine: Potential therapeutic agent for neurological and psychiatric disorders, including depression and anxiety.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by selectively binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding modulates the receptor’s activity, leading to changes in neurotransmitter release and neuronal excitability. The compound acts as a partial agonist, meaning it activates the receptor but to a lesser extent than the natural ligand, acetylcholine .
相似化合物的比较
Similar Compounds
6-pyridin-3-ylhex-5-yn-1-ol: Shares a similar pyridine-alkyne structure but lacks the pyrrolidine moiety.
Sazetidine A: A closely related compound with similar nicotinic acetylcholine receptor binding properties.
Uniqueness
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol is unique due to its specific structural features that confer high selectivity and affinity for the α4β2 nicotinic acetylcholine receptor subtype. This selectivity makes it a valuable tool for studying receptor function and developing targeted therapies .
属性
CAS 编号 |
820231-96-7 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
6-[5-[[(2S)-pyrrolidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol |
InChI |
InChI=1S/C16H22N2O2/c19-9-4-2-1-3-6-14-10-16(12-17-11-14)20-13-15-7-5-8-18-15/h10-12,15,18-19H,1-2,4-5,7-9,13H2/t15-/m0/s1 |
InChI 键 |
UTMIJSXZWDMPBS-HNNXBMFYSA-N |
手性 SMILES |
C1C[C@H](NC1)COC2=CN=CC(=C2)C#CCCCCO |
规范 SMILES |
C1CC(NC1)COC2=CN=CC(=C2)C#CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)



![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
